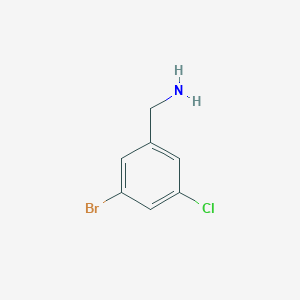

(3-Bromo-5-chlorophenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUHKVBBFRQHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917388-35-3 | |

| Record name | (3-bromo-5-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)methanamine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Bromo-5-chlorophenyl)methanamine, a halogenated benzylamine derivative of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights to guide researchers in its effective utilization.

Introduction and Core Chemical Identity

This compound is a primary amine featuring a disubstituted phenyl ring with bromine and chlorine atoms at the meta positions relative to the aminomethyl group. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in the design of novel bioactive molecules.

Key Identifiers:

| Identifier | Value |

| CAS Number | 917388-35-3[1][2][3][4] |

| Molecular Formula | C₇H₇BrClN[4] |

| Molecular Weight | 220.49 g/mol [4] |

| Synonyms | 3-Bromo-5-chlorobenzylamine |

Physicochemical and Spectroscopic Properties

Understanding the fundamental physicochemical and spectroscopic characteristics of this compound is crucial for its handling, characterization, and application in synthetic workflows.

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥95% |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The aromatic region would likely display three signals, each integrating to one proton, with splitting patterns determined by their meta-coupling. The benzylic protons would appear as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would reveal characteristic peaks for the aromatic carbons, with the carbon atoms attached to bromine and chlorine exhibiting shifts influenced by the halogen atoms. A distinct signal for the benzylic carbon would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ would be observed, aiding in structural confirmation. Predicted mass-to-charge ratios for various adducts are available.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring. The presence of C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic routes, primarily involving the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Synthetic Pathways

Two primary and logical synthetic strategies are outlined below. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Reduction of 3-Bromo-5-chlorobenzonitrile

This approach involves the reduction of the nitrile group of 3-Bromo-5-chlorobenzonitrile to a primary amine. This transformation is typically achieved using strong reducing agents.

Caption: Synthesis of this compound via nitrile reduction.

Pathway B: Reductive Amination of 3-Bromo-5-chlorobenzaldehyde

Reductive amination offers a versatile method for amine synthesis. In this case, 3-Bromo-5-chlorobenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation.

Caption: Synthesis via reductive amination of the corresponding aldehyde.

Experimental Protocols (Exemplary)

The following are generalized protocols based on standard organic chemistry procedures. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Reduction of 3-Bromo-5-chlorobenzonitrile with Lithium Aluminum Hydride (LiAlH₄)

-

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent.

-

Step-by-Step Methodology:

-

To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-Bromo-5-chlorobenzonitrile in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while maintaining a low temperature.

-

Filter the resulting precipitate and wash it with THF or diethyl ether.

-

Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by an appropriate method, such as distillation under reduced pressure or column chromatography on silica gel.

-

Protocol 2: Reductive Amination of 3-Bromo-5-chlorobenzaldehyde

-

Rationale: This one-pot procedure involves the formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction. Sodium cyanoborohydride is a common reducing agent for this purpose as it is selective for the iminium ion over the aldehyde.

-

Step-by-Step Methodology:

-

Dissolve 3-Bromo-5-chlorobenzaldehyde and an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent such as methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the stirred solution. The pH of the reaction mixture should be maintained in a slightly acidic range (pH 6-7) to facilitate imine formation.

-

Stir the reaction at room temperature for several hours, or until completion as indicated by TLC.

-

Quench the reaction by adding water and then concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate to afford the crude product.

-

Purify the product as necessary, for example, by column chromatography.

-

Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic primary amine and the substituted aromatic ring.

-

Amine Group Reactions: As a primary amine, it can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

-

Salt Formation: Reaction with acids to form the corresponding ammonium salts.

-

-

Aromatic Ring Reactions: The bromine and chlorine substituents are ortho, para-directing, but the overall electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution. However, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, providing a handle for further molecular diversification.

Applications in Research and Drug Development

Substituted benzylamines are a well-established class of pharmacophores found in a wide range of biologically active compounds. The unique halogenation pattern of this compound makes it a valuable building block for several reasons:

-

Modulation of Physicochemical Properties: The bromo and chloro substituents increase lipophilicity and can influence the pKa of the amine, which can be critical for membrane permeability and target binding.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.

-

Structural Versatility: The bromine atom serves as a versatile handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The general class of substituted benzylamines has shown a diverse range of biological activities, including but not limited to, enzyme inhibition and receptor modulation.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as 3-bromo-5-chlorophenylamine, can provide guidance.[6]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation, Ingestion, and Skin Contact: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statements for the related 3-Bromo-5-chlorophenylamine:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Researchers should treat this compound with similar precautions until a specific MSDS becomes available.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for fine-tuning molecular properties and for late-stage functionalization. By understanding its chemical properties, synthetic routes, and reactivity, researchers can effectively incorporate this compound into their research and development programs to explore novel chemical space and develop new therapeutic agents.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 917388-35-3 | this compound. Retrieved from [Link]

-

Huateng Pharma. (n.d.). This compound | CAS:917388-35-3. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7BrClN). Retrieved from [Link]

-

欣恒研科技有限公司. (n.d.). This compound - CAS:917388-35-3. Retrieved from [Link]. inno-chem.com.cn/goods-2021253.html

-

PubChemLite. (n.d.). This compound (C7H7BrClN). Retrieved from [Link]

Sources

- 1. 917388-35-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:917388-35-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | CAS:917388-35-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. PubChemLite - this compound (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 6. 3-BROMO-5-CHLOROPHENYLAMINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to (3-Bromo-5-chlorophenyl)methanamine (CAS 917388-35-3): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chlorophenyl)methanamine is a halogenated benzylamine derivative that serves as a valuable building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the aromatic ring, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive technical overview of its synthesis, predicted analytical characteristics, safety considerations, and its emerging role in the development of novel therapeutics. The strategic placement of the halogen atoms allows for selective functionalization, making it a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 917388-35-3 | |

| Molecular Formula | C₇H₇BrClN | |

| Molecular Weight | 220.49 g/mol | |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Predicted XlogP | 2.1 | |

| Predicted Monoisotopic Mass | 218.94504 Da |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the reduction of the corresponding benzonitrile, 3-bromo-5-chlorobenzonitrile. This transformation can be achieved through several reliable methods, most notably using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Synthetic Workflow Overview

Caption: Synthetic routes to this compound.

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is highly effective for small to medium-scale synthesis and is known for its high yields in converting nitriles to primary amines.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Precursor: A solution of 3-bromo-5-chlorobenzonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Isolation and Purification: The resulting solid is filtered off and washed with the reaction solvent. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation

This method is often preferred for larger-scale industrial synthesis due to its lower cost and avoidance of pyrophoric reagents.

Experimental Protocol:

-

Reaction Setup: A solution of 3-bromo-5-chlorobenzonitrile in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.

-

Hydrogenation: The vessel is connected to a hydrogen source and pressurized with hydrogen gas (typically 3-5 bar). The mixture is then stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen has been consumed.

-

Workup: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to give the desired product.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Predicted Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons.

-

Aromatic Protons (δ 7.0-7.5 ppm): The three aromatic protons will appear as multiplets or singlets, influenced by the bromine and chlorine substituents. The proton between the two halogen atoms is expected to be the most deshielded.

-

Benzylic Protons (-CH₂NH₂): A singlet is expected for the two benzylic protons, typically in the range of δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons, with a chemical shift that can vary depending on the solvent and concentration (typically δ 1.5-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the bromine and chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity and anisotropic effects.

-

Benzylic Carbon (-CH₂NH₂): A signal for the benzylic carbon is expected in the range of δ 45-50 ppm.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and isotopic pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The most abundant peaks in this cluster would correspond to [M]⁺, [M+2]⁺, and [M+4]⁺. For C₇H₇⁷⁹Br³⁵ClN, the expected m/z would be approximately 219.95.

Applications in Drug Development

Substituted benzylamines are a cornerstone of medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] this compound, with its specific halogenation pattern, is an attractive intermediate for creating libraries of compounds for drug discovery.

A significant and recent application of this compound is in the synthesis of monoacylglycerol lipase (MAGL) inhibitors .[3] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, pain, and cancer.[3]

Workflow: Role in MAGL Inhibitor Synthesis

Sources

An In-depth Technical Guide to (3-Bromo-5-chlorophenyl)methanamine: A Versatile Building Block in Modern Drug Discovery

Abstract

(3-Bromo-5-chlorophenyl)methanamine is a halogenated benzylamine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The strategic placement of bromo and chloro substituents on the phenyl ring offers a unique combination of physicochemical properties and synthetic handles, making it an attractive scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound for researchers, scientists, and drug development professionals. Furthermore, this guide delves into the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Substituted Benzylamines

Substituted benzylamines are a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of biologically active molecules.[1] The benzylamine motif, consisting of a benzene ring attached to a methylene-amino group, allows for facile modification of its steric and electronic properties. This tunability is paramount in drug design, enabling the optimization of a compound's interaction with biological targets to achieve desired pharmacological effects. The introduction of halogen atoms, such as bromine and chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles. This compound, with its distinct disubstitution pattern, presents a unique platform for the synthesis of novel compounds with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its reactivity and interactions with biological systems. The presence of both a bromine and a chlorine atom on the aromatic ring at the meta positions relative to the aminomethyl group creates a distinct electronic landscape.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | PubChem[2] |

| Molecular Weight | 220.49 g/mol | Huateng Pharma[3] |

| CAS Number | 917388-35-3 | Alchem Pharmtech[4] |

| Predicted XlogP | 2.1 | PubChemLite[2] |

| Monoisotopic Mass | 218.94504 Da | PubChemLite[2] |

| Appearance | Colorless to light yellow liquid | Huateng Pharma[3] |

The predicted lipophilicity (XlogP of 2.1) suggests that this compound possesses a moderate degree of membrane permeability, a crucial factor for oral bioavailability and cell penetration.

Figure 1: 2D Molecular Structure of this compound.

Synthesis Methodology: From Benzonitrile to Benzylamine

The most direct and efficient synthesis of this compound involves the reduction of the commercially available precursor, 3-bromo-5-chlorobenzonitrile. This transformation can be achieved through several robust methods, with the choice of reducing agent being critical to ensure high yield and purity while preserving the halogen substituents.

Caption: General synthetic pathway to this compound.

Lithium Aluminum Hydride (LiAlH₄) Reduction (Protocol)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[5] The high reactivity of LiAlH₄ necessitates strict anhydrous conditions and careful handling.

Rationale: The choice of LiAlH₄ is predicated on its ability to deliver hydride ions (H⁻) to the electrophilic carbon of the nitrile group, initiating a cascade of reactions that ultimately cleave the carbon-nitrogen triple bond and form the amine.[2] An ethereal solvent such as tetrahydrofuran (THF) or diethyl ether is used due to its ability to solvate the lithium cation and its inertness towards the reducing agent. An acidic workup is crucial to protonate the resulting aluminate complex and liberate the free amine.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire system is maintained under a positive pressure of dry nitrogen gas.

-

Reagent Preparation: A solution of 3-bromo-5-chlorobenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in the dropping funnel.

-

Reaction Initiation: Lithium aluminum hydride (1.5 - 2.0 equivalents) is carefully suspended in anhydrous THF in the reaction flask. The suspension is cooled to 0 °C using an ice bath.

-

Addition of Substrate: The solution of 3-bromo-5-chlorobenzonitrile is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Workup and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid, facilitating their removal by filtration.

-

Isolation and Purification: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with additional THF. The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Catalytic Hydrogenation

An alternative and often milder method for the reduction of nitriles is catalytic hydrogenation. This method avoids the use of highly reactive and pyrophoric reagents like LiAlH₄.

Rationale: This process involves the use of a heterogeneous catalyst, such as Raney nickel or palladium on carbon (Pd/C), in the presence of high-pressure hydrogen gas. The catalyst facilitates the addition of hydrogen across the nitrile triple bond. The choice of solvent and catalyst is crucial to avoid dehalogenation of the aromatic ring, which can be a competing side reaction.

Spectroscopic Analysis and Structural Elucidation

The structural integrity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques. While experimentally derived public spectra are limited, data is often available from commercial suppliers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic and amine protons. The aromatic region will display a complex splitting pattern due to the meta-substitution. The benzylic protons (-CH₂-) will likely appear as a singlet, and the amine protons (-NH₂) will present as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbons attached to the bromine and chlorine atoms being significantly influenced by their electronegativity. The benzylic carbon will also be readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and isotopic distribution of the compound. Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. The predicted monoisotopic mass is 218.94504 Da.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretching: Aromatic and aliphatic C-H stretches typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-Br and C-Cl stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in drug discovery due to the versatile synthetic handles it possesses. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of a wide chemical space. The aryl halides can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce further molecular diversity.

While specific examples of marketed drugs containing the this compound core are not prevalent, this building block is featured in the patent literature for the synthesis of kinase inhibitors and other potential therapeutic agents. The halogenated phenyl ring is a common motif in many kinase inhibitors, where it can form crucial halogen bonds or occupy hydrophobic pockets in the enzyme's active site.[7]

Caption: Synthetic utility of this compound in generating diverse bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for the closely related compound 3-bromo-5-chloroaniline, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and strategically important building block for drug discovery and development. Its unique halogenation pattern provides a platform for the creation of diverse molecular architectures with a wide range of potential biological activities. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with detailed protocols and the rationale behind experimental choices. As the demand for novel therapeutics continues to grow, the utility of such well-defined and functionalized scaffolds will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

YouTube. Reductions with Lithium Aluminum Hydride. YouTube. Available from: [Link]

-

American Chemical Society. Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society. Available from: [Link]

-

PubChemLite. This compound (C7H7BrClN). PubChemLite. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. 917388-35-3|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-BROMO-5-CHLOROPHENYLAMINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-chlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-chlorophenyl)methanamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing the 3-bromo-5-chlorobenzyl moiety into larger, more complex molecules. This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of this compound, with a focus on practical, scalable, and efficient methodologies. We will delve into the strategic synthesis of key precursors, 3-bromo-5-chlorobenzonitrile and 3-bromo-5-chlorobenzaldehyde, and their subsequent conversion to the target primary amine via catalytic hydrogenation and reductive amination, respectively. This guide is intended to equip researchers and process chemists with the necessary knowledge to confidently approach the synthesis of this important intermediate.

Introduction: Strategic Importance and Synthetic Overview

The unique electronic and steric properties imparted by the bromine and chlorine atoms on the phenyl ring of this compound make it a sought-after fragment in drug discovery. The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic systems.

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially scalable routes originate from readily available precursors, namely 3-bromo-5-chlorobenzonitrile or 3-bromo-5-chlorobenzaldehyde. This guide will focus on two primary, well-established synthetic pathways:

-

Pathway A: Catalytic Hydrogenation of 3-Bromo-5-chlorobenzonitrile. This method is often favored for its high efficiency and atom economy.

-

Pathway B: Reductive Amination of 3-Bromo-5-chlorobenzaldehyde. This one-pot procedure offers operational simplicity and is highly versatile.

A crucial aspect of this guide is the detailed exploration of the synthesis of the aforementioned precursors from a common and commercially available starting material, 3-bromo-5-chloroaniline, via the Sandmeyer reaction.

Synthesis of Key Precursor: 3-Bromo-5-chlorobenzonitrile

The Sandmeyer reaction provides a reliable and scalable method for the conversion of an aryl amine to an aryl nitrile.[1] In this case, 3-bromo-5-chloroaniline is transformed into 3-bromo-5-chlorobenzonitrile.

Reaction Principle

The Sandmeyer reaction proceeds via a two-step, one-pot process:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a nitrile group.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

3-Bromo-5-chloroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) cyanide

-

Sodium cyanide (optional, to form the cuprocyanide complex)

-

Toluene or Dichloromethane

-

Ice

-

Sodium carbonate solution

-

Brine

Procedure:

-

Diazotization:

-

In a well-ventilated fume hood, a suspension of 3-bromo-5-chloroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.05 eq.) in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

-

Cyanation:

-

In a separate flask, a solution or suspension of copper(I) cyanide (1.1 eq.) in water (optionally with sodium cyanide to form NaCu(CN)₂) is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

The reaction mixture is cooled and extracted with an organic solvent such as toluene or dichloromethane.

-

The combined organic layers are washed with water, a dilute sodium carbonate solution to remove any acidic impurities, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 3-bromo-5-chlorobenzonitrile can be purified by recrystallization or column chromatography.

-

Synthesis of this compound: Pathway A - Catalytic Hydrogenation

Catalytic hydrogenation of the nitrile group is a highly effective method for the synthesis of primary amines.[2] Raney® Nickel is a commonly used catalyst for this transformation due to its high activity and relatively low cost.

Causality Behind Experimental Choices

-

Catalyst: Raney® Nickel is a sponge-like, porous catalyst with a high surface area, which enhances its catalytic activity. It is particularly effective for the hydrogenation of nitriles.

-

Solvent: A polar solvent like ethanol or methanol is typically used to dissolve the nitrile and facilitate the transport of hydrogen to the catalyst surface. The addition of ammonia or an amine scavenger is often necessary to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.

-

Pressure and Temperature: The reaction is typically carried out under elevated hydrogen pressure and temperature to increase the reaction rate. However, excessively harsh conditions should be avoided to minimize potential dehalogenation of the aromatic ring.

Experimental Protocol: Catalytic Hydrogenation with Raney® Nickel

Materials:

-

3-Bromo-5-chlorobenzonitrile

-

Raney® Nickel (as a slurry in water or ethanol)

-

Ethanol or Methanol

-

Ammonia (as a solution in methanol or anhydrous)

-

Hydrogen gas

-

Celite® or another filter aid

Procedure:

-

Reaction Setup:

-

In a high-pressure autoclave, a solution of 3-bromo-5-chlorobenzonitrile (1.0 eq.) in ethanol or methanol containing ammonia (e.g., a 7N solution in methanol) is prepared.

-

A slurry of Raney® Nickel (typically 5-10 wt% of the nitrile) is carefully added to the reaction mixture. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a wet slurry.

-

-

Hydrogenation:

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

The reaction mixture is heated to a suitable temperature (e.g., 50-80 °C) and stirred vigorously for several hours (e.g., 12-24 hours) or until hydrogen uptake ceases.

-

-

Work-up and Purification:

-

The autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.

-

The filtrate is concentrated under reduced pressure to afford the crude this compound.

-

The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

-

Synthesis of this compound: Pathway B - Reductive Amination

Reductive amination of 3-bromo-5-chlorobenzaldehyde provides a direct, one-pot route to the target primary amine. This method involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction.

Synthesis of Precursor: 3-Bromo-5-chlorobenzaldehyde

A common method for the synthesis of benzaldehydes from the corresponding benzyl halides is the Sommelet reaction.[3][4] This would first require the radical bromination of 3-bromo-5-chlorotoluene to 3-bromo-5-chlorobenzyl bromide, which is then converted to the aldehyde.

Causality Behind Experimental Choices

-

Ammonia Source: A variety of ammonia sources can be used, including ammonium acetate, aqueous ammonia, or ammonia gas. Ammonium acetate is often convenient as it also provides a mild acidic catalyst for imine formation.

-

Reducing Agent: Borane-ammonia complex (ammonia borane) is a mild and selective reducing agent suitable for this transformation.[5] It is stable, easy to handle, and does not require harsh reaction conditions. Other borohydride reagents can also be employed.

-

Solvent: A protic solvent like methanol or ethanol is typically used to facilitate both the imine formation and the reduction step.

Experimental Protocol: Reductive Amination with Ammonia Borane

Materials:

-

3-Bromo-5-chlorobenzaldehyde

-

Ammonia borane complex

-

Ammonium acetate (optional, as an ammonia source and catalyst)

-

Methanol or Ethanol

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Reaction Setup:

-

A solution of 3-bromo-5-chlorobenzaldehyde (1.0 eq.) and an excess of an ammonia source (e.g., ammonium acetate, 5-10 eq.) in methanol is prepared in a round-bottom flask.

-

The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Ammonia borane (1.5-2.0 eq.) is added portion-wise to the stirred solution. The reaction may be mildly exothermic.

-

The reaction is stirred at room temperature for several hours or until the starting aldehyde is consumed, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to be basic with a sodium hydroxide solution.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude amine can be purified by column chromatography or by forming the hydrochloride salt. To form the salt, the crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of HCl in the same solvent is added. The precipitated salt is then collected by filtration and can be further purified by recrystallization.

-

Data Presentation

| Parameter | Pathway A: Catalytic Hydrogenation | Pathway B: Reductive Amination |

| Starting Material | 3-Bromo-5-chlorobenzonitrile | 3-Bromo-5-chlorobenzaldehyde |

| Key Reagents | Raney® Nickel, H₂, NH₃ | Ammonia borane, NH₄OAc |

| Typical Solvents | Methanol, Ethanol | Methanol, Ethanol |

| Reaction Conditions | 50-80 °C, 50-100 psi H₂ | Room Temperature |

| Typical Yields | Generally high (>80%) | Good to excellent (70-90%) |

| Advantages | High atom economy, often cleaner reaction | Mild conditions, one-pot procedure |

| Disadvantages | Requires high-pressure equipment, potential for dehalogenation | Requires an excess of ammonia source |

Visualization of Synthetic Pathways

Overall Synthetic Scheme

Caption: Overall synthetic strategy for this compound.

Detailed Synthesis Workflow

Caption: Detailed workflow for the synthesis pathways.

Conclusion

This technical guide has outlined two robust and practical synthetic pathways for the preparation of this compound, a valuable building block in medicinal and materials chemistry. The choice between the catalytic hydrogenation of 3-bromo-5-chlorobenzonitrile and the reductive amination of 3-bromo-5-chlorobenzaldehyde will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity profile. Both routes are well-precedented in the literature for analogous transformations and can be optimized to achieve high yields of the target compound. The detailed experimental protocols and the discussion of the underlying chemical principles provided herein should serve as a valuable resource for researchers and chemists working in the field of organic synthesis.

References

- Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Comptes rendus de l'Académie des sciences, 157, 852–854.

- Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217.

-

Organic Chemistry Frontiers. (n.d.). A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Retrieved from [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination Using Ammonia Borane. Retrieved from [Link]

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of aromatic aldehydes by the Sommelet reaction.

- Google Patents. (n.d.). Process for preparing haloamines and tertiary aminoalkylorganometallic compounds.

-

YouTube. (2020, August 17). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-bromo-5-chlorophenol.

-

ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

ChemBK. (2024, April 9). 3-Bromo-5-chlorotoluene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

- Google Patents. (n.d.). WO 2015/132803 A2.

-

YouTube. (2022, February 9). Making Benzaldehyde using the sommelet reaction. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Spectroscopic Elucidation of (3-Bromo-5-chlorophenyl)methanamine: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. (3-Bromo-5-chlorophenyl)methanamine, a halogenated benzylamine derivative, presents a unique spectroscopic fingerprint that is critical for its identification and characterization. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. By delving into the theoretical underpinnings and practical interpretation of these spectroscopic techniques, we aim to equip researchers, scientists, and drug development professionals with the essential knowledge to confidently identify and characterize this compound and related structures.

The strategic placement of bromine and chlorine atoms on the aromatic ring, coupled with the benzylic amine functionality, gives rise to distinct spectral features. This guide will dissect these features, offering a logical framework for their interpretation and demonstrating how a multi-spectroscopic approach provides a self-validating system for structural elucidation.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecular structure is paramount before delving into its spectroscopic signatures.

A Technical Guide to Sourcing and Qualification of (3-Bromo-5-chlorophenyl)methanamine for Pharmaceutical Research and Development

Introduction: The Critical Role of a Niche Building Block

(3-Bromo-5-chlorophenyl)methanamine is a substituted benzylamine that serves as a crucial structural motif and synthetic intermediate in the discovery and development of novel therapeutic agents. Its unique substitution pattern—a bromine and a chlorine atom at the meta positions—offers medicinal chemists precise vectors for molecular elaboration and structure-activity relationship (SAR) studies. The primary amine provides a versatile handle for a wide array of chemical transformations, including amidation, reductive amination, and arylation, making it a valuable precursor for synthesizing complex molecules such as kinase inhibitors, GPCR modulators, and other pharmacologically active compounds.

Given its role as a foundational starting material, the quality, purity, and reliability of the this compound supply chain are paramount. The presence of impurities, such as regioisomers or residual starting materials from its synthesis, can lead to the formation of unintended side products, complicating purification, compromising biological data, and ultimately delaying project timelines. In the pharmaceutical industry, the quality of raw materials is not merely a matter of process efficiency; it directly impacts the efficacy, safety, and stability of the final drug substance.[1][2] Using substandard materials can lead to ineffective products, significant financial loss, and potential patient harm.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and procurement specialists to navigate the commercial landscape of this compound suppliers. It details a systematic approach to identifying, evaluating, and qualifying vendors and establishes a robust, self-validating protocol for the in-house quality control (QC) of this critical reagent.

Chapter 1: The Commercial Supplier Landscape

Sourcing this compound (CAS No. 917388-35-3) requires a diligent evaluation of potential vendors to ensure a consistent and high-quality supply. Several reputable chemical suppliers list this compound, but a thorough assessment beyond catalog availability is essential for mitigating risks in research and development.

Identifying Potential Suppliers

The initial search for suppliers typically involves screening the catalogs of major global fine chemical producers and aggregators. Well-established suppliers in this space include:

-

Broad-Line Distributors: Companies like MilliporeSigma (Merck), Thermo Fisher Scientific, and VWR often provide this compound in research quantities, typically with comprehensive Certificates of Analysis (CoA).

-

Specialist Building Block Suppliers: Companies such as Combi-Blocks, Enamine, and BLD Pharm focus on providing diverse and unique molecules for drug discovery and often hold inventory.[4]

-

Manufacturers and Custom Synthesis Labs: For larger quantities or specific purity requirements, direct engagement with manufacturers like Huateng Pharma or Alchem Pharmtech may be necessary.[5][6]

Supplier Qualification: Key Evaluation Criteria

Once a list of potential suppliers is compiled, a rigorous qualification process should begin. The objective is to move beyond price and availability and assess the supplier's commitment to quality and consistency.

-

Purity Specification: Suppliers typically offer a standard purity grade (e.g., ≥95%, ≥98%). For sensitive applications, it is crucial to clarify the analytical method used to determine this purity (e.g., HPLC, GC, qNMR) and the nature of the major impurities.

-

Certificate of Analysis (CoA): The CoA is the most critical document provided by the supplier. A comprehensive CoA should include:

-

Identity Confirmation: ¹H NMR and Mass Spectrometry (MS) data confirming the chemical structure.

-

Purity Assessment: An HPLC or GC chromatogram showing the peak area percentage of the main component.

-

Physical Properties: Appearance, melting point (if applicable), and solubility.

-

Lot Number and Date of Analysis: Essential for traceability.

-

-

Scalability and Lead Time: For drug development programs, ensuring the supplier can scale production from grams to kilograms is vital for future clinical and commercial stages. Inquire about their manufacturing capabilities and typical lead times for larger quantities.

-

Transparency and Technical Support: A reliable supplier should be willing to provide additional information upon request, such as details about their quality management system or the origin of the starting materials.

Comparative Analysis of Commercial Offerings

To illustrate the evaluation process, the following table summarizes typical specifications that should be compared across different suppliers.

| Parameter | Supplier A (Distributor) | Supplier B (Specialist) | Supplier C (Manufacturer) |

| CAS Number | 917388-35-3 | 917388-35-3 | 917388-35-3 |

| Molecular Formula | C₇H₇BrClN | C₇H₇BrClN | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol | 220.49 g/mol | 220.49 g/mol |

| Advertised Purity | >97% (HPLC) | ≥98% (HPLC) | >99% (GC, Custom Spec) |

| Standard CoA Data | ¹H NMR, HPLC | ¹H NMR, LC-MS | ¹H NMR, LC-MS, GC, Elemental |

| Available Quantities | 1g, 5g, 25g | 250mg, 1g, 5g | 100g to 50kg+ |

| Typical Lead Time | 1-3 days | 1-3 days (stock) | 4-6 weeks (bulk) |

Chapter 2: A Self-Validating Protocol for Incoming Material Verification

Trusting a supplier's CoA is necessary, but verifying its claims in-house is imperative for ensuring scientific integrity and reproducibility.[2][7] Implementing a standardized QC protocol for every new batch of this compound is a self-validating system that safeguards research outcomes. Pharmaceutical quality control involves a series of procedural steps to ensure products are safe, pure, and effective.[8]

Rationale for In-House QC

-

Confirms Identity: Prevents costly synthetic work based on an incorrect starting material.

-

Verifies Purity: Ensures that observed biological activity or reaction outcomes are due to the target compound, not an unknown impurity.

-

Establishes a Baseline: Creates an internal record of batch-to-batch consistency, which is critical for long-term research programs.

-

Regulatory Compliance: Adherence to strict regulatory guidelines is mandatory in pharmaceutical development, and this includes rigorous testing of raw materials.[2][9]

Step-by-Step QC Protocol

This protocol outlines a series of analytical tests to confirm the identity and purity of incoming this compound.

Step 1: Physical and Solubility Characterization

-

Objective: To perform a basic macroscopic check.

-

Procedure:

-

Visually inspect the material. It should be a solid or oil consistent with the supplier's description. Note the color and homogeneity.

-

Check solubility in a common solvent (e.g., DMSO, CDCl₃). This is a preliminary check and useful for preparing samples for subsequent analyses.

-

Step 2: Identity Confirmation via ¹H NMR Spectroscopy

-

Objective: To unambiguously confirm the molecular structure.

-

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum Analysis:

-

Aromatic Protons (Ar-H): Expect three signals in the aromatic region (~7.0-7.5 ppm). Due to the meta-substitution, they will appear as closely spaced multiplets (e.g., triplet or doublet of doublets).

-

Methylene Protons (-CH₂-): A singlet corresponding to two protons should appear around 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet corresponding to two protons will be present, with a chemical shift that can vary depending on concentration and solvent (typically 1.5-2.5 ppm).

-

-

Causality: The specific splitting pattern and chemical shifts of the aromatic protons are a unique fingerprint of the 1,3,5-substitution pattern. Any deviation may indicate a regioisomeric impurity.

-

Step 3: Purity Assessment via HPLC-MS

-

Objective: To quantify the purity of the compound and identify any potential impurities.

-

Procedure:

-

Prepare a stock solution of the material in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

-

Perform the analysis using a reverse-phase HPLC system coupled to a mass spectrometer (ESI+).

-

Suggested Method Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Detection: UV at 254 nm and MS scan (m/z 100-500).

-

-

Data Interpretation:

-

The main peak in the UV chromatogram should correspond to the target compound. Calculate the area percent purity.

-

The mass spectrum for the main peak should show the expected [M+H]⁺ ion at m/z 220.0 and 222.0, with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Analyze any impurity peaks for their mass to hypothesize their structure (e.g., residual starting materials, over-brominated species). The identification of unknown impurities is an essential part of the drug development process.[10]

-

-

Chapter 3: Workflow for Supplier Selection and Material Qualification

A systematic workflow ensures that all necessary steps are taken from initial supplier identification to final material release for use in the laboratory. This process minimizes risks and establishes a reliable supply chain.

Decision-Making Workflow

The following diagram illustrates the logical flow for qualifying a new supplier and batch of this compound.

Caption: Workflow for sourcing and qualifying this compound.

Explaining the Workflow Logic

-

Sourcing & Evaluation: The process begins by identifying a pool of potential vendors. The key step here is the direct comparison of technical specifications and documentation (the CoA), not just price. This allows for the selection of a supplier whose quality standards align with the project's needs.

-

Incoming QC & Verification: Upon receiving the material, it enters a mandatory internal verification workflow. This is the core of the self-validating system. The protocol described in Chapter 2 is executed. The critical decision point is the data review, where the internally generated analytical data is compared directly against the supplier's CoA and the established internal specifications.

-

Material Disposition: The outcome of the data review determines the material's fate.

-

Pass: If the material meets all specifications (identity confirmed, purity ≥98%, no significant unknown impurities), it is formally accepted and released for use in research.

-

Fail: If there are discrepancies, such as incorrect structure, purity below the required threshold, or the presence of unexpected impurities, the batch is rejected. The supplier must be contacted immediately with the internal data to resolve the issue, which may involve a replacement or refund. This feedback loop is also crucial for re-evaluating the supplier's long-term reliability.

-

Conclusion

This compound is a valuable building block in modern drug discovery, but its utility is directly tied to its quality. By adopting a comprehensive approach that combines diligent supplier qualification with rigorous, in-house analytical verification, research organizations can ensure the integrity of their starting materials. This structured workflow not only de-risks individual experiments but also enhances the overall reproducibility and success of long-term drug development programs. Investing in robust quality control for raw materials is a foundational practice that protects patient safety, ensures regulatory compliance, and ultimately accelerates the delivery of new medicines.[2][11]

References

- Vertex AI Search. (2023). The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing.

- Medilyx Drugs & Chem LLP. (2025).

- Sujata Nutri Pharma. (n.d.).

- Valencylab. (2025).

- Contract Laboratory. (2024). Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety.

- ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences.

- Technology Networks. (2022). Quality Control During Drug Development.

- Boston BioProducts. (n.d.). Reagent Quality Control Testing.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:917388-35-3.

- Huateng Pharma. (n.d.). This compound | CAS:917388-35-3.

- BLD Pharm. (n.d.). 917388-35-3|this compound.

- Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis.

- Echemi. (n.d.). (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride.

- Alchem Pharmtech. (n.d.). CAS 917388-35-3 | this compound.

- GMP SOP. (n.d.).

- ChemicalBook. (n.d.). (3-BroMo-4-chlorophenyl)MethanaMine synthesis.

- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone.

- Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.

- LC-SPE/NMR. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.

- PubMed. (2024).

Sources

- 1. medilyxexport.com [medilyxexport.com]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. valencylab.com [valencylab.com]

- 4. 917388-35-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS:917388-35-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. sujatanutripharma.com [sujatanutripharma.com]

- 8. gmpsop.com [gmpsop.com]

- 9. jocpr.com [jocpr.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. reagent.co.uk [reagent.co.uk]

An In-depth Technical Guide to the Reactivity of the Benzylic Amine in (3-Bromo-5-chlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-chlorophenyl)methanamine is a halogen-substituted benzylic amine that serves as a versatile building block in medicinal chemistry and materials science. The presence of a primary amine at the benzylic position, coupled with the electronic effects of the bromine and chlorine substituents on the aromatic ring, imparts a unique reactivity profile to this molecule. This guide provides a comprehensive analysis of the factors governing the reactivity of the benzylic amine, explores its key synthetic transformations, and presents detailed, field-proven protocols for its derivatization. By understanding the interplay of steric and electronic factors, researchers can strategically employ this compound in the synthesis of novel molecular entities with therapeutic and technological potential.

Introduction: The Structural and Electronic Landscape of this compound

This compound, with the chemical formula C₇H₇BrClN, features a primary aminomethyl group attached to a benzene ring substituted with both a bromine and a chlorine atom at the meta positions.[1] The core of its reactivity lies in the interplay between the nucleophilic primary amine and the electronically modified aromatic ring.

Key Structural Features:

-

Benzylic Amine: The primary amine is situated at a benzylic carbon, which is a carbon atom directly attached to a benzene ring. This position is known for its enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize reaction intermediates, such as carbocations or radicals, through resonance.[2][3]

-

Halogen Substituents: The bromine and chlorine atoms are electron-withdrawing groups that influence the electron density of the aromatic ring through inductive effects.[4][5] This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but can influence the reactivity of the benzylic position.

The following diagram illustrates the key structural features influencing the molecule's reactivity.

Figure 1: Key structural features of this compound.

Core Reactivity of the Benzylic Amine

The primary amine of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity drives its participation in a wide array of chemical transformations.

Nucleophilicity and Basicity

The nucleophilicity of an amine is closely related to its basicity. Primary amines are generally more nucleophilic than ammonia but less so than secondary amines.[6] The electron-withdrawing nature of the bromo and chloro substituents on the aromatic ring can slightly decrease the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. However, this effect is generally modest, and the amine remains sufficiently reactive for most synthetic applications.

Common Transformations of the Benzylic Amine

The versatility of the benzylic amine allows for its conversion into a variety of functional groups, making it a valuable precursor in multi-step syntheses. Key transformations include:

-

Acylation: Reaction with acylating agents to form amides.

-

Alkylation: Reaction with alkyl halides or other electrophiles to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.[7][8]

-

Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by ring closure to form tetrahydroisoquinolines.[9][10]

The following sections will delve into the practical aspects of these transformations, providing detailed protocols and mechanistic insights.

Synthetic Transformations and Protocols

This section provides detailed experimental procedures for key reactions involving the benzylic amine of this compound. These protocols are designed to be robust and adaptable for various research and development applications.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation for protecting the amine group or for introducing an amide moiety, which is a common feature in many biologically active molecules.[11]

Protocol: Synthesis of N-((3-bromo-5-chlorophenyl)methyl)acetamide

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and cool to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add the acylating agent, for example, acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq), to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Reactant | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Triethylamine | 1.2 | Base to neutralize HCl byproduct |

| Acetyl Chloride | 1.1 | Acylating agent |

| Dichloromethane | - | Solvent |

Table 1: Reagents for N-Acylation.

Figure 2: Workflow for the N-acylation of this compound.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the amine nitrogen, a crucial step in the synthesis of many pharmaceutical compounds.[12] The "borrowing hydrogen" methodology offers an environmentally benign approach to N-alkylation using alcohols as alkylating agents.

Protocol: Iron-Catalyzed N-Alkylation with Benzyl Alcohol

-

Reactor Setup: In a pressure tube, combine this compound (1.0 eq), benzyl alcohol (1.2 eq), a suitable iron catalyst (e.g., an iron pincer complex, 1-5 mol%), and a base such as potassium carbonate (K₂CO₃) (0.5 eq).

-

Solvent Addition: Add a high-boiling point solvent like toluene or xylene.

-

Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst and base. Concentrate the filtrate and purify the residue by column chromatography.

| Reactant | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Benzyl Alcohol | 1.2 | Alkylating agent |

| Iron Catalyst | 0.01-0.05 | Catalyst for hydrogen transfer |

| K₂CO₃ | 0.5 | Base |

| Toluene | - | Solvent |

Table 2: Reagents for Iron-Catalyzed N-Alkylation.

This method proceeds via a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the benzylic amine.[12]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It allows for the coupling of the benzylic amine with aryl halides, providing access to a wide range of diarylamine structures prevalent in pharmaceuticals and electronic materials.[13]

Protocol: Palladium-Catalyzed Coupling with Iodobenzene

-

Reactor Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Reactant Addition: Add this compound (1.2 eq) and iodobenzene (1.0 eq).

-

Solvent and Inert Atmosphere: Add anhydrous toluene as the solvent, and then purge the tube with argon.

-

Heating: Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and related heterocyclic scaffolds, which are common motifs in natural products and pharmaceuticals.[9][10] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization.[14] While this compound is not a β-arylethylamine, analogous cyclizations can be envisioned. For a classical Pictet-Spengler, a phenethylamine derivative is required. However, the benzylic amine can participate in related cyclization strategies.

For a true Pictet-Spengler reaction, one would need to start with a phenethylamine derivative. The reactivity of the aromatic ring in this compound is reduced due to the electron-withdrawing halogens, which would make the electrophilic aromatic substitution step of the Pictet-Spengler cyclization more challenging.[10]

Reactivity of the Aryl Halides

While the primary focus is on the benzylic amine, the bromine and chlorine substituents on the aromatic ring also offer handles for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity order for these couplings is typically I > Br > Cl. Thus, the bromo substituent is more amenable to reactions like Suzuki, Sonogashira, or Heck couplings compared to the chloro substituent. This differential reactivity allows for selective functionalization of the aromatic ring.

Conclusion